molecular formula C8H12O2 B3047957 3-Acetylcyclohexanone CAS No. 15040-97-8

3-Acetylcyclohexanone

Cat. No. B3047957
CAS RN: 15040-97-8
M. Wt: 140.18 g/mol
InChI Key: XRRIYGBWEZZVAQ-UHFFFAOYSA-N
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Description

3-Acetylcyclohexanone, also known as Cyclohexanone, 2-acetyl-, is a chemical compound with the formula C8H12O2 and a molecular weight of 140.1797 . It is also known by other names such as α-Acetylcyclohexanone, 2-Acetylcyclohexanone, Acetylcyclohexanone, and 2-Acetyl-1-cyclohexanone .


Synthesis Analysis

The synthesis of 3-Acetylcyclohexanone can be achieved through various methods. One method involves the use of cyclohexanone, morpholine, and p-toluenesulfonic acid . Another method involves the use of toluene, cyclohexanone, pyrrolidine, and p-toluensulfonic acid .


Molecular Structure Analysis

The molecular structure of 3-Acetylcyclohexanone consists of a cyclohexanone ring with an acetyl group attached . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis of Dicetones

  • Conjugate Addition: The synthesis of 3-acetylcyclohexanones has been achieved through conjugate addition of lithiated cyanohydrin ether to 2-cyclohexenones, demonstrating its utility in organic synthesis (Seuron, Wartski, & Seyden-Penne, 1981).

Pharmaceutical Intermediates

  • Synthesis of α-Acetylcyclohexanone: α-Acetylcyclohexanone, a variant of 3-acetylcyclohexanone, is highlighted as an important pharmaceutical intermediate. Its synthesis involves the use of toluene and toluene-p-sulfonic acid, presenting an economical and environmentally friendly method (Zhou Liu-yi, 2010).

Chelation Studies

  • Iron(III) Chelation: Studies on the kinetics and equilibria of 2-acetylcyclohexanone in chelating iron(III) in aqueous solution indicate its potential in understanding metal-ligand interactions (Blanco & Rojas, 1998).

Keto-Enol Tautomerism

  • Tautomerization in Water: The keto-enol tautomerism of 2-acetylcyclohexanone in water under various conditions reveals significant enol content, suggesting its interesting behavior in different solvent environments (Iglesias, 2003).

Catalyst in Polymerization

  • Ethylene-Propylene Copolymerization: 2-Acetylcyclohexanone, as a β-diketonate, has been used in vanadium-catalyzed ethylene-propylene copolymerization, aiding in understanding the structure of active species in this process (Ma et al., 1999).

Chemical Reactions and Synthesis

  • Various Synthesis Applications: 3-Acetylcyclohexanone is used in multiple synthesis processes, such as in the preparation of β-functionalized Michael acceptors and in reactions forming different compounds, demonstrating its versatility in organic chemistry (Fleming et al., 1992).

properties

IUPAC Name

3-acetylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRIYGBWEZZVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465337
Record name 3-acetylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15040-97-8
Record name 3-acetylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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